molecular formula C20H24N4O2S B2851864 N-cyclopentyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946270-98-0

N-cyclopentyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2851864
CAS RN: 946270-98-0
M. Wt: 384.5
InChI Key: OONGYCDUNUFPEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopentyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide” are not available in the retrieved papers .

Scientific Research Applications

Anti-Tubercular Agent

This compound has been used in the design and synthesis of novel anti-tubercular agents . A series of derivatives of this compound were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This application is significant given the urgent need for new and effective anti-TB drugs .

Cyclophilin D Inhibitor

The compound has been studied in complex with human Cyclophilin D . Cyclophilin D is a protein found in the mitochondria of cells and plays a crucial role in the formation of the mitochondrial permeability transition pore, which is involved in cell death. Therefore, inhibitors of Cyclophilin D have potential therapeutic applications in conditions such as ischemia-reperfusion injury and neurodegenerative diseases .

Drug Design and Synthesis

The structure of this compound provides a useful scaffold for the design and synthesis of new drugs . Its complex structure, which includes a pyridinyl group and a cyclopentyl group, offers multiple points for chemical modification, allowing for the creation of a wide range of derivatives with potentially diverse biological activities .

Study of Protein-Ligand Interactions

The compound’s ability to bind to proteins such as Cyclophilin D makes it a valuable tool in the study of protein-ligand interactions . These studies can provide insights into the molecular mechanisms of protein function and contribute to the development of new drugs .

Development of Prodrugs

Given its bioactive properties, this compound could potentially be used in the development of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug .

Pharmacokinetic Studies

The compound’s complex structure and bioactive properties make it a suitable candidate for pharmacokinetic studies . These studies can provide valuable information about the absorption, distribution, metabolism, and excretion of the compound, which is crucial for drug development .

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the retrieved papers .

properties

IUPAC Name

N-cyclopentyl-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c25-18(22-14-6-1-2-7-14)13-27-19-16-9-5-10-17(16)24(20(26)23-19)12-15-8-3-4-11-21-15/h3-4,8,11,14H,1-2,5-7,9-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONGYCDUNUFPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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